N-Cyclohexyl-L-Valinamide CAS 46339-96-2 chemical properties
N-Cyclohexyl-L-Valinamide CAS 46339-96-2 chemical properties
An In-depth Technical Guide to the Chemical Properties of N-Cyclohexyl-L-Valinamide (CAS 46339-96-2)
Abstract
N-Cyclohexyl-L-Valinamide is a chiral chemical entity derived from the essential amino acid L-valine. Its unique structure, combining a bulky, lipophilic cyclohexyl group with the stereospecific backbone of valine, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, outline a robust synthetic protocol with justifications for methodological choices, predict its spectroscopic signatures, and discuss its applications as a strategic building block in medicinal chemistry.
Part 1: Molecular Structure and Physicochemical Profile
The functionality and utility of N-Cyclohexyl-L-Valinamide are direct consequences of its three-dimensional structure and resulting physicochemical properties. Understanding these foundational aspects is critical for its effective application in synthesis and drug design.
Structure and Stereochemistry
N-Cyclohexyl-L-Valinamide, with the molecular formula C11H22N2O, is structurally defined by an L-valine core where the carboxylic acid has been converted to an N-cyclohexyl amide.[1][2] The key structural features are:
-
The Chiral Center: The alpha-carbon of the valine residue possesses an (S)-configuration. This specific stereochemistry is crucial as biological systems are inherently chiral, and the therapeutic efficacy of a drug candidate often depends on a single enantiomer.
-
The Isopropyl Group: This bulky, non-polar side chain from the valine residue influences steric interactions and can contribute to hydrophobic binding within protein targets.
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The N-Cyclohexyl Amide: This moiety introduces a significant lipophilic character, which can enhance membrane permeability and hydrophobic interactions. The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O), critical for molecular recognition.
Caption: 2D Chemical Structure of N-Cyclohexyl-L-Valinamide.
Physicochemical Data Summary
The calculated physicochemical properties predict a molecule with moderate lipophilicity and good drug-like characteristics according to Lipinski's Rule of Five.
| Property | Value | Source |
| CAS Number | 46339-96-2 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O | [1][2] |
| Molecular Weight | 198.31 g/mol | [1][2] |
| Exact Mass | 198.173213 Da | [2] |
| Physical State | Solid (Predicted) | [3] |
| Solubility | Low in water; Soluble in organic solvents (e.g., ethanol, DCM) (Predicted) | [3] |
| Hydrogen Bond Donors | 2 (Amine NH₂, Amide NH) | [2] |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Amine N) | [2] |
| Rotatable Bonds | 3 | [2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | [2] |
Part 2: Synthesis and Purification
The synthesis of N-Cyclohexyl-L-Valinamide is a classic example of amide bond formation, a cornerstone reaction in medicinal chemistry.[4] A robust synthesis requires careful consideration of protecting groups to ensure regioselectivity and high purity of the final product.
Synthetic Strategy: The Logic of Protection and Coupling
A direct reaction between L-valine and cyclohexylamine is impractical due to the competing nucleophilicity of L-valine's own amino group, which would lead to polymerization. Therefore, a multi-step, protected synthesis is the preferred and most reliable strategy. The causality behind this workflow is to sequentially control the reactivity of each functional group.
Caption: General workflow for the protected synthesis of N-Cyclohexyl-L-Valinamide.
Exemplary Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a fume hood with appropriate personal protective equipment.
Step 1: N-Protection of L-Valine
-
Rationale: The tert-Butyloxycarbonyl (Boc) group is chosen for its stability under coupling conditions and its facile removal with mild acid.
-
Procedure:
-
Suspend L-valine (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Perform an aqueous workup: acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Valine, typically as a white solid.
-
Step 2: Amide Coupling
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Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a modern coupling reagent that offers high yields, fast reaction times, and low rates of epimerization at the chiral center compared to older reagents like DCC.[5]
-
Procedure:
-
Dissolve N-Boc-L-Valine (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
-
Add cyclohexylamine (1.2 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure N-Boc-N'-Cyclohexyl-L-Valinamide.
-
Step 3: N-Deprotection
-
Rationale: Trifluoroacetic acid (TFA) is used to cleave the acid-labile Boc group cleanly and efficiently.
-
Procedure:
-
Dissolve the purified N-Boc-N'-Cyclohexyl-L-Valinamide from Step 2 in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-30% v/v in DCM).
-
Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting product is the TFA salt of N-Cyclohexyl-L-Valinamide. To obtain the free base, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry and evaporate the organic layer to yield the final product.
-
Part 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are paramount. The following section predicts the expected spectroscopic data for N-Cyclohexyl-L-Valinamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules. Due to restricted rotation around the C-N amide bond, it is possible to observe duplicate signals or broadened peaks for adjacent protons, a phenomenon known as rotamerism.[6]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 7.0 - 8.0 | Amide N-H (broad singlet) |
| ~ 3.6 - 4.0 | Cyclohexyl CH -N |
| ~ 3.2 - 3.5 | Valine α-H |
| ~ 1.9 - 2.2 | Valine β-H |
| ~ 1.0 - 1.9 | Cyclohexyl CH ₂ (multiple) |
| ~ 1.5 - 2.5 | Amine NH ₂ (very broad) |
| ~ 0.8 - 1.1 | Valine γ-CH ₃ (two doublets) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7]
-
Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary observed species will be the protonated molecular ion [M+H]⁺ at m/z ≈ 199.18.
-
Key Fragmentation Pathways:
-
Amide Bond Cleavage: A common fragmentation pathway involves the cleavage of the amide bond, leading to fragments corresponding to the cyclohexylamino moiety and the valine acylium ion.
-
Loss of Isopropyl Group: Fragmentation can occur at the valine side chain, resulting in the loss of an isopropyl radical (43 Da).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) and Secondary Amide (N-H) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Cyclohexyl and Valine) |
| ~ 1640 | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1550 | N-H Bend (Amide II) | Secondary Amide |
Part 4: Applications in Research and Drug Development
N-Cyclohexyl-L-Valinamide is not typically an active pharmaceutical ingredient (API) itself but rather a strategic component used to build more complex and potent molecules.
Caption: The role of N-Cyclohexyl-L-Valinamide as a building block in the drug discovery pipeline.
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Chiral Building Block: Its primary use is as a source of chirality. By incorporating this fragment, medicinal chemists can synthesize enantiomerically pure drug candidates, which is often a regulatory requirement and essential for selective biological activity.[5]
-
Pharmacophore Element: The molecule contains key features of a pharmacophore: a hydrophobic bulky group (cyclohexyl), a hydrogen bond donor/acceptor (amide), and a chiral center. This makes it an attractive fragment for designing ligands that target specific enzyme active sites or protein-protein interfaces.[9]
-
Peptidomimetics: Derivatives of this molecule can be used to create peptidomimetics—compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. The N-cyclohexyl group can replace a larger, more labile amino acid side chain while maintaining necessary hydrophobic contacts.
-
Intermediate for APIs: The molecule serves as a documented intermediate for the pharmaceutical industry, indicating its role in the established synthetic routes of proprietary compounds.[1] While the final products are often not public knowledge, the demand for this intermediate points to its utility in synthesizing high-value molecules.
Conclusion
N-Cyclohexyl-L-Valinamide (CAS 46339-96-2) is a well-defined chiral intermediate whose value lies in the strategic combination of its constituent parts. A firm grasp of its stereochemistry, physicochemical properties, and reliable synthetic pathways is essential for its effective use. The predictive spectroscopic data provided in this guide serves as a benchmark for researchers to confirm the identity and purity of their material. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the role of versatile building blocks like N-Cyclohexyl-L-Valinamide in the pharmaceutical and life sciences industries will remain critically important.
References
-
Bhagchandani, P., et al. (n.d.). Synthesis and Infrared studies on N-(Cyclohexyl)-2-Mercaptoacetamides. Asian Journal of Chemistry. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved February 5, 2026, from [Link]
-
Gomez, G. E., et al. (2019). SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF β-L-ASPARTYL-CYCLOHEXYLAMIDE AS POTENT LIGAND FOR TRANSITION METAL COMPLEXES. Revista de la Sociedad Química de México. Retrieved February 5, 2026, from [Link]
-
Seidel, T., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics. Retrieved February 5, 2026, from [Link]
-
Novalix. (n.d.). Mass spectrometry (MS). Novalix. Retrieved February 5, 2026, from [Link]
-
University of California, Irvine. (n.d.). IR Absorption Table. UCI School of Physical Sciences. Retrieved February 5, 2026, from [Link]
-
Mechanochemical Synthesis of Primary Amides. (2021). Docta Complutense. Retrieved February 5, 2026, from [Link]
-
Al-Ghamdi, S., et al. (2012). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. PubMed. Retrieved February 5, 2026, from [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS 1759-68-8: N-Cyclohexylbenzamide | CymitQuimica [cymitquimica.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Buy N-Cyclopropyl L-Valinamide [smolecule.com]
- 6. N-CYCLOHEXYLFORMAMIDE(766-93-8) 1H NMR [m.chemicalbook.com]
- 7. Mass spectrometry (MS) - Novalix [novalix.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
